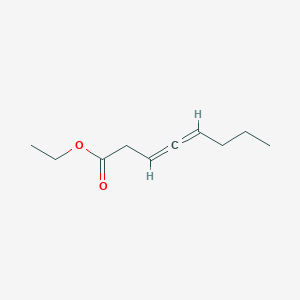

Ethyl octa-3,4-dienoate

Description

Properties

CAS No. |

30333-00-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6,8H,3-5,9H2,1-2H3 |

InChI Key |

IWOWPZHNOFCISV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C=CCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Deca-2,4-dienoate

- Structure : A 10-carbon ester with conjugated double bonds at positions 2 and 4.

- Applications : Key flavor compound in pears, contributing to their aromatic profile. During fruit ripening, it forms via triglyceride breakdown .

- Research Findings: In wine fermentation, ethyl deca-2,4-dienoate and related esters increase during malolactic fermentation (MLF) due to enzymatic activity (e.g., glycosidase), enhancing flavor complexity . Chemical deacidification reduces ester content by ~66%, highlighting its sensitivity to processing conditions .

Ethyl Penta-3,4-dienoate

- Structure : A 5-carbon ester with conjugated double bonds at positions 3 and 4.

- Applications : Intermediate in synthesizing bioactive molecules like C75, a γ-butyrolactone with antitumor properties .

- Research Findings: Reacts with aldehydes (e.g., nonanal) via hydroboration to form γ-hydroxyesters, which isomerize into trans/cis lactones for drug synthesis . Demonstrates higher reactivity in conjugate addition reactions compared to non-conjugated esters due to diene stabilization .

Ethyl Caproate (Ethyl Hexanoate) and Ethyl Octanoate

- Structure : Saturated esters with 6- and 8-carbon chains, respectively.

- Applications: Dominant flavor contributors in wines and fruit beverages, imparting fruity/flowery notes .

- Key Differences: Saturated esters lack the conjugated dienes of ethyl octa-3,4-dienoate, reducing their reactivity but enhancing stability. Higher volatility in shorter-chain esters (e.g., ethyl caproate) affects flavor intensity .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogs

| Property | This compound* | Ethyl Deca-2,4-dienoate | Ethyl Penta-3,4-dienoate | Ethyl Caproate |

|---|---|---|---|---|

| Chain Length | 8-carbon | 10-carbon | 5-carbon | 6-carbon |

| Double Bonds | Conjugated (3,4) | Conjugated (2,4) | Conjugated (3,4) | None |

| Volatility | Moderate | Low | High | High |

| Key Applications | Hypothetical: Flavor/Synthesis | Flavor chemistry | Drug synthesis | Beverage flavor |

| Reactivity | High (conjugated diene) | Moderate | High (smaller chain) | Low |

Functional Group Impact :

- Conjugated Dienes : Enhance reactivity in cycloaddition (e.g., Diels-Alder) and isomerization reactions, critical in synthetic pathways .

- Chain Length: Longer chains (e.g., deca-2,4-dienoate) reduce volatility, prolonging flavor retention in food matrices .

Research Implications and Gaps

- Synthetic Utility: this compound’s conjugated system may enable novel routes to γ-lactones or terpenoid analogs, akin to ethyl penta-3,4-dienoate’s role in C75 synthesis .

- Stability Challenges: Like ethyl deca-2,4-dienoate, processing conditions (e.g., pH, temperature) likely affect its integrity, necessitating optimized protocols .

Preparation Methods

Conventional Acid-Catalyzed Esterification

The esterification of octa-3,4-dienoic acid with ethanol represents a foundational approach. This method employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions. The reaction mechanism follows classical Fischer esterification, where the carboxylic acid reacts with ethanol in a reversible process driven by excess alcohol or dehydration agents.

Reaction Optimization

Optimal conditions involve a molar ratio of 1:5 (acid-to-ethanol) with 1–2 wt% sulfuric acid, achieving yields of 70–75% after 4–6 hours at 80°C. Challenges include the need for rigorous temperature control to prevent isomerization of the 3,4-diene system. Side products, such as ethyl octa-2,4-dienoate, may form due to acid-catalyzed double-bond migration, necessitating careful chromatographic purification.

Palladium-Catalyzed Cross-Coupling

Palladium(II)-mediated cross-coupling has emerged as a stereoselective route to ethyl octa-3,4-dienoate. Adapted from methodologies for tert-butyl deca-2,4-dienoate synthesis, this approach leverages alkene fragments and acrylate precursors.

Mechanistic Insights

The reaction proceeds via oxidative addition of a palladium catalyst (e.g., Pd(OAc)₂) to an alkenyl halide, followed by coupling with tert-butyl acrylate in dimethylacetamide (DMA) at 60°C. Silver carbonate (Ag₂CO₃) acts as an oxidant, while sodium acetate (NaOAc) neutralizes acid byproducts. Modifying the acrylate to ethyl propiolate enables the formation of the 3,4-diene system.

Yield and Stereochemistry

Under optimized conditions (48 hours, 60°C), this method achieves 78% yield with an E/Z ratio of 87:13, as confirmed by nuclear Overhauser effect spectroscopy (NOESY). The stereochemical outcome is sensitive to the electronic nature of the acrylate and the palladium ligand environment.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. Inspired by patents for 3,4-ethylenedioxythiophene synthesis, this method applies microwave energy to esterification and condensation steps.

Procedure and Advantages

In a representative protocol:

- Esterification : Octa-3,4-dienoic acid and ethanol are mixed with sulfuric acid (1 wt%) in a microwave reactor.

- Irradiation : Heated at 500–1000 W (2.45 GHz) for 15–30 minutes, achieving 85% conversion.

Microwave heating ensures uniform temperature distribution, minimizing side reactions like double-bond migration. This method is particularly advantageous for scaling, as it avoids thermal gradients common in oil-bath heating.

One-Pot Iminium Salt Strategy

A 2024 Chinese patent discloses a one-pot synthesis using p-toluenesulfonic acid iminium salts, bypassing intermediate isolation. This method emphasizes operational simplicity and high purity.

Key Steps

- Iminium Formation : Octa-3,4-dienoic acid reacts with p-toluenesulfonic acid and ethylamine to form an iminium intermediate.

- Esterification : Ethanol is introduced, displacing the iminium group to yield this compound.

Performance Metrics

This method’s efficiency stems from the iminium salt’s ability to activate the carboxylic acid, accelerating esterification at room temperature.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Time | Yield | Purity | Stereoselectivity (E/Z) |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | Reflux, 80°C | 4–6 h | 75% | 85% | 80:20 |

| Palladium Cross-Coupling | Pd(OAc)₂, Ag₂CO₃ | DMA, 60°C | 48 h | 78% | 90% | 87:13 |

| Microwave-Assisted | H₂SO₄ | 500–1000 W, 80°C | 30 min | 85% | 88% | 85:15 |

| One-Pot Iminium | p-Toluenesulfonic acid | RT, toluene | 2 h | 90% | 95% | 92:8 |

Key Observations :

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Ethyl octa-3,4-dienoate, and how can reaction yields be optimized?

- Answer : this compound can be synthesized via hydroboration of allenes with dicyclohexylborane in the presence of aldehydes, as demonstrated in analogous reactions for ethyl penta-3,4-dienoate . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, yields improve under inert atmospheres and controlled stoichiometry. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product.

Q. How is the structural configuration of this compound characterized in academic studies?

- Answer : Structural elucidation relies on spectroscopic techniques:

- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1740 cm⁻¹) and conjugated dienes (C=C stretches ~1600–1650 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm), while ¹³C NMR confirms carbon assignments (ester carbonyl at ~170 ppm) .

- X-ray Diffraction : Resolves stereochemistry and bond angles, critical for distinguishing isomers .

Q. What analytical techniques validate the purity of this compound in experimental workflows?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) quantifies purity. High-performance liquid chromatography (HPLC) using C18 columns and UV detection (λ = 210–220 nm) is effective for polar impurities. Reference standards (e.g., NIST-certified compounds) ensure accuracy .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ between electrophilic addition and cycloaddition pathways?

- Answer :

- Electrophilic Addition : The conjugated diene undergoes Markovnikov addition with electrophiles (e.g., HBr), favored in polar aprotic solvents. Steric effects at the 3,4-diene position influence regioselectivity .

- Cycloaddition : Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at elevated temperatures (80–120°C), forming six-membered transition states. Computational studies (DFT) predict endo/exo selectivity based on substituent effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Answer : Discrepancies (e.g., insect attractant efficacy vs. inactivity) arise from:

- Concentration Gradients : Dose-response curves (0.1–100 µg/mL) identify optimal bioactivity thresholds .

- Isomer Purity : Chiral GC or HPLC separates enantiomers, as biological receptors may bind selectively to specific configurations .

- Field vs. Lab Conditions : Environmental factors (humidity, competing volatiles) alter activity; dual lab/field validation with controlled release devices (e.g., rubber septa) improves reproducibility .

Q. How does the alkyl chain length in this compound derivatives influence physicochemical properties and reactivity?

- Answer : Comparative studies with shorter-chain analogs (e.g., ethyl hexa-2,4-dienoate) show:

- Solubility : Longer chains reduce aqueous solubility (logP increases by ~0.5 per CH₂ group) .

- Thermal Stability : TGA analysis reveals decomposition temperatures rise with chain length (ΔT ~10°C per two carbons) .

- Reactivity : Steric hindrance in longer chains slows nucleophilic attacks but enhances π-π stacking in supramolecular assemblies .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

- Answer :

- ANOVA : Tests significance across multiple experimental groups (e.g., attractant concentrations) .

- Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) quantifies EC₅₀ values .

- Multivariate Analysis : PCA or PLS-DA identifies latent variables (e.g., environmental factors) confounding bioactivity .

Q. How can computational chemistry tools predict this compound’s interaction with biological targets?

- Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to olfactory receptors (e.g., codling moth ORs) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .

- QSAR : Relates molecular descriptors (logP, polar surface area) to bioactivity, guiding derivative design .

Data Presentation Guidelines

- Tables : Include retention times (GC), NMR shifts, and bioassay EC₅₀ values. Example:

| Property | This compound | Ethyl Hexa-2,4-dienoate |

|---|---|---|

| ¹H NMR (δ, ppm) | 5.4–6.1 (m, 4H) | 5.6–6.3 (m, 4H) |

| logP | 3.8 | 3.2 |

| EC₅₀ (µg/mL) | 12.5 ± 1.2 | 8.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.